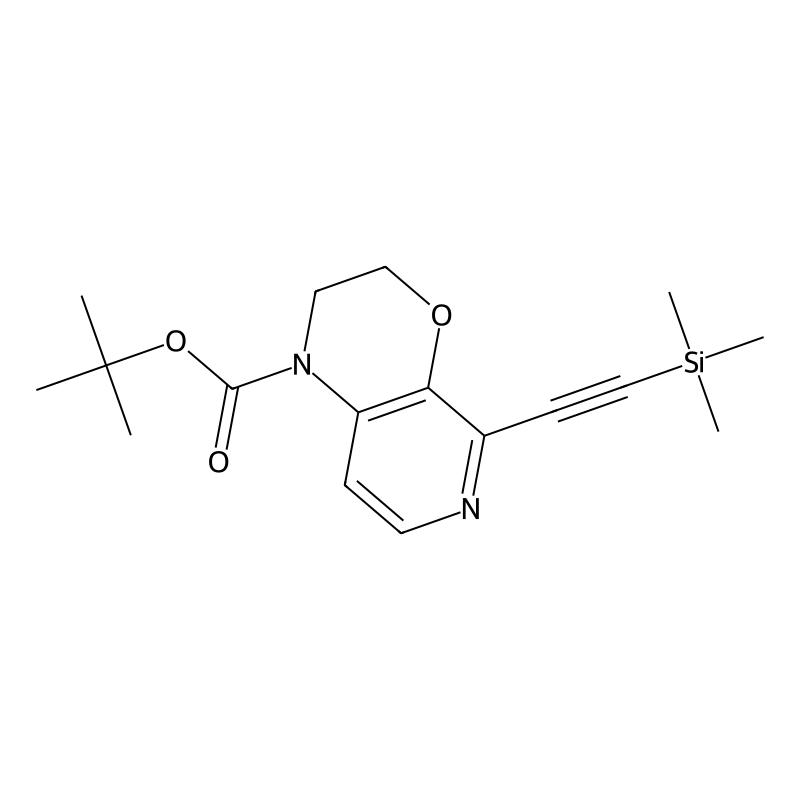

tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate is a complex organic compound characterized by its unique structural features. It consists of a pyrido[3,4-b][1,4]oxazine core, which is a bicyclic structure containing both nitrogen and oxygen atoms. The compound has a tert-butyl group and a trimethylsilyl ethynyl substituent, contributing to its chemical reactivity and solubility properties. Its molecular formula is C₁₇H₂₄N₂O₃Si, with a molecular weight of approximately 332.47 g/mol .

- Nucleophilic Substitution: The presence of the trimethylsilyl group may facilitate nucleophilic substitution reactions.

- Cycloaddition Reactions: The ethynyl group can engage in cycloaddition reactions with dienes or other unsaturated systems.

- Deprotection Reactions: The trimethylsilyl group can be removed under acidic or fluoride conditions, allowing further functionalization of the molecule.

The synthesis of tert-butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate typically involves several steps:

- Formation of the Pyrido Core: Initial synthesis may involve cyclization reactions to form the pyrido[3,4-b][1,4]oxazine framework.

- Introduction of Ethynyl Group: The trimethylsilyl ethynyl group can be introduced through Sonogashira coupling or similar methods.

- Carboxylation: The tert-butyl carboxylate moiety can be added using standard esterification techniques.

Tert-butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate has potential applications in:

- Pharmaceutical Research: As a candidate for drug development due to its unique structure and possible biological activities.

- Material Science: Its unique properties may find uses in developing new materials or catalysts.

- Chemical Synthesis: It can serve as an intermediate in synthesizing other complex organic molecules.

Interaction studies involving this compound could focus on:

- Protein Binding Studies: Understanding how the compound interacts with proteins can provide insights into its potential biological mechanisms.

- Receptor Binding Affinity: Evaluating its affinity for various receptors could elucidate its pharmacological profile.

- Metabolic Pathways: Investigating how this compound is metabolized in biological systems can inform its safety and efficacy as a therapeutic agent.

Several compounds share structural similarities with tert-butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 5-isopropoxy-1H-indole-2-carboxylate | Indole core with carboxylate | Known for its neuroprotective effects |

| 5-Ethynylpyridine | Pyridine with ethynyl group | Exhibits strong ligand properties |

| 2-Aminoquinoline derivatives | Quinoline structure with amino groups | Notable for antibacterial activity |

These compounds highlight the diversity within heterocyclic chemistry and the unique attributes that tert-butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate brings to the field. Its unique combination of functional groups and structural features positions it as a valuable candidate for further research and application development.